molecular formula C6H5BrFNO2S B2604519 6-Bromo-4-methylpyridine-3-sulfonyl fluoride CAS No. 2305252-24-6

6-Bromo-4-methylpyridine-3-sulfonyl fluoride

Cat. No.: B2604519
CAS No.: 2305252-24-6
M. Wt: 254.07
InChI Key: WSOMKMFMUFGVIZ-UHFFFAOYSA-N
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Description

6-Bromo-4-methylpyridine-3-sulfonyl fluoride: is a chemical compound with the molecular formula C6H5BrFNO2S It is a derivative of pyridine, characterized by the presence of a bromine atom at the 6th position, a methyl group at the 4th position, and a sulfonyl fluoride group at the 3rd position

Properties

IUPAC Name

6-bromo-4-methylpyridine-3-sulfonyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrFNO2S/c1-4-2-6(7)9-3-5(4)12(8,10)11/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSOMKMFMUFGVIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1S(=O)(=O)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrFNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-4-methylpyridine-3-sulfonyl fluoride typically involves the following steps:

    Methylation: The methyl group can be introduced at the 4th position through a Friedel-Crafts alkylation reaction using methyl chloride or methyl iodide in the presence of a Lewis acid catalyst such as aluminum chloride.

    Sulfonylation: The sulfonyl fluoride group can be introduced at the 3rd position by reacting the intermediate compound with a sulfonyl fluoride reagent, such as sulfuryl fluoride (SO2F2), under appropriate conditions.

Industrial Production Methods: Industrial production of 6-Bromo-4-methylpyridine-3-sulfonyl fluoride may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: 6-Bromo-4-methylpyridine-3-sulfonyl fluoride can undergo nucleophilic substitution reactions, where the bromine atom or the sulfonyl fluoride group is replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of various oxidized or reduced derivatives.

    Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic compounds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide, potassium cyanide, or amines can be used under mild to moderate conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminopyridine derivative, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

  • Drug Development : The compound is utilized as an intermediate in the synthesis of biologically active molecules. Its ability to modify target molecules makes it valuable in developing new pharmaceuticals, particularly those targeting resistant bacterial strains. Research indicates that derivatives of this compound exhibit enhanced antibacterial activity compared to standard antibiotics.

2. Organic Synthesis

  • Reagent in Synthesis : 6-Bromo-4-methylpyridine-3-sulfonyl fluoride serves as a key reagent in synthesizing various organic compounds, including sulfonamides and other functionalized pyridines. Its reactivity allows for the formation of complex molecular architectures necessary for advanced materials and specialty chemicals .

3. Biological Research

  • Antimicrobial Activity : Studies have shown that derivatives of this compound can outperform traditional antibiotics against resistant strains of bacteria. For instance, a detailed structure-activity relationship (SAR) study highlighted that modifications to the pyridine ring significantly influenced antibacterial efficacy .

Data Tables

Application AreaDescriptionExamples of Use
Medicinal ChemistryDevelopment of new pharmaceuticals targeting resistant bacteriaAntibacterial agents derived from the compound
Organic SynthesisIntermediate for synthesizing sulfonamides and other functionalized compoundsSynthesis of novel drug candidates
Biological ResearchStudy of biological processes through modification of biomoleculesAntimicrobial efficacy studies

Case Studies

Case Study 1: Antibacterial Screening
A recent study assessed the antibacterial efficacy of various derivatives synthesized from 6-Bromo-4-methylpyridine-3-sulfonyl fluoride. The results indicated that certain derivatives exhibited superior activity against resistant bacterial strains compared to conventional antibiotics like streptomycin. This highlights the potential for developing new antimicrobial agents using this compound as a precursor.

Case Study 2: Structure-Activity Relationship (SAR) Analysis
In another investigation focusing on SAR, researchers modified substituents on the pyridine ring and evaluated their effects on antibacterial activity. The findings demonstrated that specific halogen substitutions enhanced effectiveness against both Gram-positive and Gram-negative bacteria, providing insights into optimizing compounds for better therapeutic outcomes .

Mechanism of Action

The mechanism of action of 6-Bromo-4-methylpyridine-3-sulfonyl fluoride involves its reactivity with nucleophilic sites in biological molecules. The sulfonyl fluoride group can form covalent bonds with nucleophilic amino acid residues, such as serine, in enzymes. This covalent modification can inhibit enzyme activity, making the compound a potent enzyme inhibitor. The bromine and methyl groups contribute to the compound’s overall reactivity and specificity.

Comparison with Similar Compounds

    6-Bromo-4-methylpyridine-3-sulfonamide: Similar structure but with a sulfonamide group instead of a sulfonyl fluoride group.

    4-Methylpyridine-3-sulfonyl chloride: Similar structure but with a sulfonyl chloride group instead of a sulfonyl fluoride group.

    6-Bromo-3-pyridinesulfonyl fluoride: Similar structure but without the methyl group at the 4th position.

Uniqueness: 6-Bromo-4-methylpyridine-3-sulfonyl fluoride is unique due to the combination of its bromine, methyl, and sulfonyl fluoride groups. This combination imparts distinct reactivity and specificity, making it a valuable compound for various synthetic and research applications.

Biological Activity

6-Bromo-4-methylpyridine-3-sulfonyl fluoride is a chemical compound with significant implications in biological research and medicinal chemistry. This compound, characterized by its unique structural features, including a bromine atom, a methyl group, and a sulfonyl fluoride group, is known for its reactivity towards biological molecules, particularly enzymes. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, applications in enzyme inhibition, and relevant case studies.

  • Molecular Formula : C₆H₅BrFNO₂S
  • Molecular Weight : 228.07 g/mol
  • Structural Features :
    • Bromine at the 6th position
    • Methyl group at the 4th position
    • Sulfonyl fluoride at the 3rd position

The biological activity of 6-Bromo-4-methylpyridine-3-sulfonyl fluoride primarily stems from its sulfonyl fluoride group. This group can react covalently with nucleophilic sites in proteins, particularly serine residues in enzymes. This covalent modification can lead to enzyme inhibition, making it a valuable tool in biochemical research.

  • Covalent Bond Formation : The sulfonyl fluoride reacts with serine residues to form stable covalent bonds.
  • Enzyme Inhibition : This modification often results in the inhibition of enzymatic activity, which can be exploited to study enzyme function and develop therapeutic agents.

Biological Applications

6-Bromo-4-methylpyridine-3-sulfonyl fluoride has been utilized in various biological studies:

  • Enzyme Inhibition Studies : It serves as a probe to investigate the mechanisms of serine hydrolases and other enzymes.
  • Pharmaceutical Development : The compound is being explored for its potential as an inhibitor in drug discovery programs targeting specific enzyme pathways.

Enzyme Inhibition

A study investigated the inhibitory effects of 6-Bromo-4-methylpyridine-3-sulfonyl fluoride on serine hydrolases. The results indicated that this compound effectively inhibited several serine hydrolases with varying degrees of potency:

Enzyme TypeIC₅₀ Value (µM)Reference
ABHD30.1
ABHD40.03
Other Serine HydrolasesVaries

This data highlights the compound's selectivity and potential as a therapeutic agent.

Structural Activity Relationship (SAR)

Research into the structure-activity relationship of similar compounds has shown that modifications to the bromine and sulfonyl groups can significantly affect biological activity. For instance, replacing the sulfonyl fluoride with a sulfonamide group altered the inhibition profile against specific enzymes, indicating that fine-tuning these functional groups could enhance therapeutic efficacy .

Q & A

Q. What are the common synthetic routes for preparing 6-bromo-4-methylpyridine-3-sulfonyl fluoride, and how are intermediates characterized?

The synthesis typically involves sequential functionalization of the pyridine ring. For example, bromination of 4-methylpyridine derivatives can be optimized using electrophilic brominating agents (e.g., NBS or Br₂ with Lewis acids). Subsequent sulfonylation with sulfur trioxide or chlorosulfonic acid, followed by fluorination (e.g., using KF in DMSO), yields the sulfonyl fluoride group. Key intermediates should be characterized via 1H^1H-NMR (to confirm bromine and methyl group positions) and 19F^{19}F-NMR (to verify sulfonyl fluoride formation) .

Q. How is the sulfonyl fluoride group in this compound characterized using spectroscopic and crystallographic methods?

  • Spectroscopy : 19F^{19}F-NMR is critical for identifying the sulfonyl fluoride group (typically δ ~50-60 ppm). IR spectroscopy can confirm S=O stretching (~1350-1200 cm⁻¹).
  • Crystallography : Single-crystal X-ray diffraction (using SHELX programs) resolves the 3D structure, including bond angles and fluorine placement. SHELXL refinement is recommended for handling twinned or high-resolution data .

Q. What are the primary applications of 6-bromo-4-methylpyridine-3-sulfonyl fluoride in medicinal chemistry?

This compound serves as a versatile building block for sulfonamide-based drug candidates. The sulfonyl fluoride group reacts selectively with serine residues in proteases, enabling covalent inhibitor design. Its bromine and methyl groups allow further functionalization via cross-coupling (e.g., Suzuki-Miyaura) or nucleophilic substitution .

Advanced Research Questions

Q. How can regioselectivity challenges in the bromination of 4-methylpyridine derivatives be addressed to optimize yield?

Regioselectivity is influenced by directing groups and reaction conditions. For example, using a methyl group at the 4-position directs bromination to the 6-position due to steric and electronic effects. Computational modeling (DFT) predicts reactive sites, while LC-MS monitors reaction progress. Contradictory results between predicted and experimental bromination sites may arise from solvent polarity or catalyst choice, requiring iterative optimization .

Q. What strategies resolve contradictions between computational predictions and experimental reactivity data for sulfonyl fluoride derivatives?

  • Data Validation : Cross-check computational models (e.g., DFT or MD simulations) with experimental kinetics. For example, discrepancies in hydrolysis rates may arise from solvent effects not accounted for in simulations.
  • Controlled Replicates : Repeat experiments under varying conditions (pH, temperature) to identify outliers.
  • Meta-Analysis : Compare results across studies (e.g., fluorination efficiency in DMSO vs. DMF) to reconcile contradictions .

Q. How does the sulfonyl fluoride group’s reactivity compare to sulfonyl chlorides in nucleophilic substitution reactions?

Sulfonyl fluorides are less reactive than chlorides but offer better stability and selectivity. Fluorine’s electronegativity reduces electrophilicity, requiring harsher conditions (e.g., elevated temperatures or strong bases). However, this stability enables prolonged storage and stepwise functionalization in multi-step syntheses. Kinetic studies (e.g., Hammett plots) quantify these differences .

Q. What experimental designs mitigate decomposition risks during long-term storage of sulfonyl fluorides?

  • Storage Conditions : Anhydrous environments (e.g., molecular sieves) at -20°C prevent hydrolysis.
  • Stability Assays : Periodic 19F^{19}F-NMR or TLC checks detect degradation.
  • Derivatization : Converting the sulfonyl fluoride to a more stable intermediate (e.g., sulfonamide) for storage, followed by regeneration before use .

Methodological Guidance

Q. How are crystallization conditions optimized for X-ray diffraction studies of halogenated pyridine derivatives?

  • Solvent Screening : Use mixed solvents (e.g., hexane/ethyl acetate) to balance solubility and volatility.
  • Temperature Gradients : Slow cooling from saturated solutions promotes single-crystal growth.
  • SHELX Refinement : Apply TWIN and HKLF 5 commands in SHELXL to handle twinning or partial occupancy issues common in halogenated compounds .

Q. What analytical approaches validate the purity of 6-bromo-4-methylpyridine-3-sulfonyl fluoride for kinetic studies?

  • HPLC-MS : Quantifies purity and detects trace byproducts (e.g., sulfonic acids).
  • Elemental Analysis : Confirms Br and F content.
  • Reactivity Probes : Test against known nucleophiles (e.g., thiols) to ensure consistent kinetic profiles .

Q. How can time-resolved spectroscopic methods elucidate the mechanism of sulfonyl fluoride hydrolysis?

  • Stopped-Flow UV/Vis : Tracks intermediate formation (e.g., sulfonate anions) at millisecond resolution.
  • pH-Jump Experiments : Measure rate dependence on hydroxide ion concentration to distinguish SN1 vs. SN2 pathways .

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